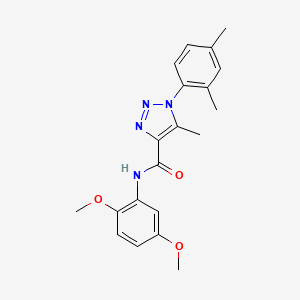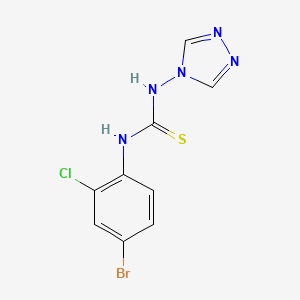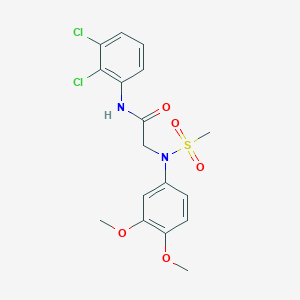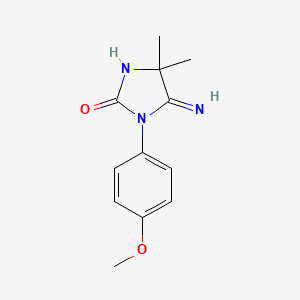
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone
Overview
Description
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) that has been widely used in scientific research. PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which play important roles in intracellular signaling pathways. Ro 20-1724 has been shown to be a potent and specific inhibitor of PDE4, which is one of the major PDE isoforms expressed in the central nervous system, immune cells, and other tissues.
Mechanism of Action
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 works by inhibiting the hydrolysis of cAMP and cGMP by PDE4, leading to an increase in intracellular levels of these cyclic nucleotides. This, in turn, activates downstream signaling pathways, such as the protein kinase A (PKA) and exchange protein activated by cAMP (EPAC) pathways, which play important roles in cellular processes such as gene expression, ion channel regulation, and neurotransmitter release.
Biochemical and Physiological Effects:
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the modulation of neurotransmitter release, and the enhancement of cognitive function. In particular, 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has been shown to reduce airway inflammation and bronchoconstriction in animal models of asthma and COPD, and to improve learning and memory in rodent models of cognitive impairment.
Advantages and Limitations for Lab Experiments
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has several advantages for lab experiments, including its high potency and specificity for PDE4, its ability to cross the blood-brain barrier and to penetrate into cells, and its well-established pharmacological and toxicological profiles. However, 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 also has some limitations, such as its relatively short half-life and the potential for off-target effects on other PDE isoforms or signaling pathways.
Future Directions
There are several future directions for research on 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724, including the development of more potent and selective PDE4 inhibitors, the investigation of the molecular mechanisms underlying its effects on neuronal function and inflammation, and the exploration of its potential therapeutic applications in other diseases such as cancer and autoimmune disorders. In addition, the use of 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Scientific Research Applications
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has been used in a wide range of scientific research, including the study of intracellular signaling pathways, neuronal function, inflammation, and immune responses. In particular, 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has been shown to have potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease (COPD), depression, and cognitive disorders.
properties
IUPAC Name |
5-imino-1-(4-methoxyphenyl)-4,4-dimethylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2)10(13)15(11(16)14-12)8-4-6-9(17-3)7-5-8/h4-7,13H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDODQVDJHFINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N)N(C(=O)N1)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4849639.png)
![2-(2-tert-butylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4849642.png)
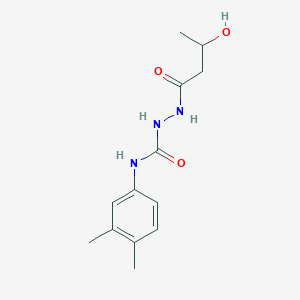
![1-benzyl-5-{[(2-furylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849667.png)
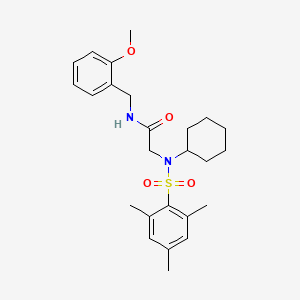
![methyl 3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4849677.png)
![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
![methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4849688.png)
![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B4849697.png)
![3-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4849700.png)
